molecular formula C19H34N4O7 B12638348 L-Isoleucyl-L-alanyl-L-valyl-L-glutamic acid CAS No. 920979-08-4

L-Isoleucyl-L-alanyl-L-valyl-L-glutamic acid

Cat. No.: B12638348
CAS No.: 920979-08-4
M. Wt: 430.5 g/mol
InChI Key: WLJWJOQWLPAHIE-YLXLXVFQSA-N
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Description

L-Isoleucyl-L-alanyl-L-valyl-L-glutamic acid is a peptide compound composed of four amino acids: L-isoleucine, L-alanine, L-valine, and L-glutamic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-alanyl-L-valyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-alanyl-L-valyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid residues in the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: DTT, TCEP.

    Substitution: Site-directed mutagenesis kits, chemical modification reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

L-Isoleucyl-L-alanyl-L-valyl-L-glutamic acid has several applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis, folding, and stability.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent itself.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-alanyl-L-valyl-L-glutamic acid depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl-L-lysyl-L-seryl-: Another peptide with a similar structure but different amino acid sequence.

    L-Isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine: A peptide with a similar composition but different sequence and properties.

Uniqueness

L-Isoleucyl-L-alanyl-L-valyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic (L-isoleucine, L-valine) and hydrophilic (L-glutamic acid) residues allows it to interact with a wide range of molecular targets, making it versatile in research and industrial applications.

Properties

CAS No.

920979-08-4

Molecular Formula

C19H34N4O7

Molecular Weight

430.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H34N4O7/c1-6-10(4)14(20)17(27)21-11(5)16(26)23-15(9(2)3)18(28)22-12(19(29)30)7-8-13(24)25/h9-12,14-15H,6-8,20H2,1-5H3,(H,21,27)(H,22,28)(H,23,26)(H,24,25)(H,29,30)/t10-,11-,12-,14-,15-/m0/s1

InChI Key

WLJWJOQWLPAHIE-YLXLXVFQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

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